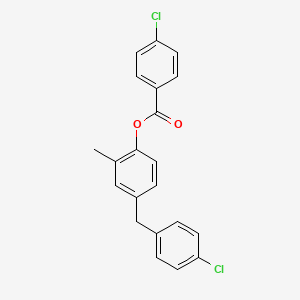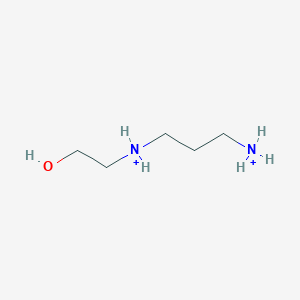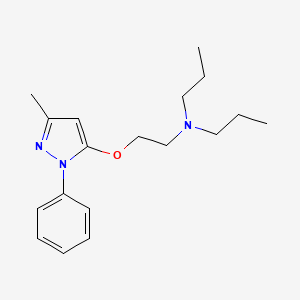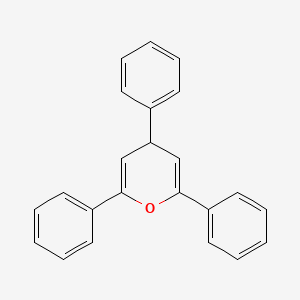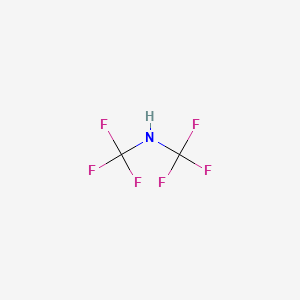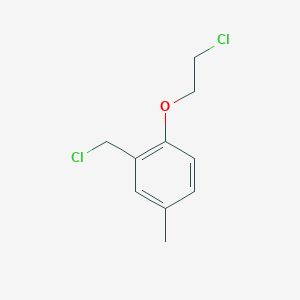
1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a 2-chloroethoxy group, a chloromethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene typically involves the reaction of 4-methylphenol with 2-chloroethanol in the presence of a base, followed by chloromethylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the chloromethylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloromethyl group.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethoxy)-2-methoxyethane
- 2-(2-Methoxyethoxy)ethyl chloride
- 3-(4-Chlorophenyl)-1H-pyrazol-4-amine
Uniqueness
1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
5409-80-3 |
|---|---|
Molecular Formula |
C10H12Cl2O |
Molecular Weight |
219.10 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-2-(chloromethyl)-4-methylbenzene |
InChI |
InChI=1S/C10H12Cl2O/c1-8-2-3-10(13-5-4-11)9(6-8)7-12/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
WOPWBSQWQNEPHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
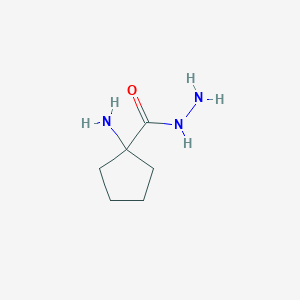
![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
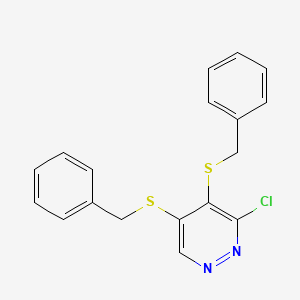
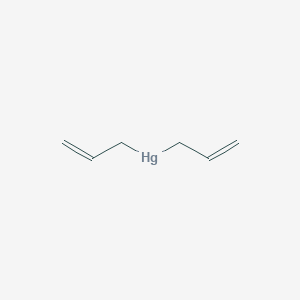
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
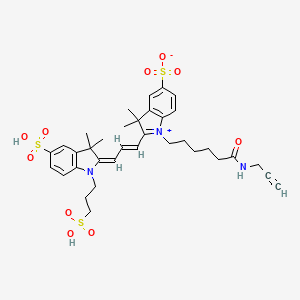
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
